REACTION_CXSMILES
|
Br.S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.C([N:21]1[CH2:30][CH2:29][C:28]2[C:23](=[CH:24][N:25]=[C:26](OC)[CH:27]=2)[CH2:22]1)(C)(C)C>>[CH2:24]1[C:23]2[C:28](=[CH:29][CH:30]=[N:21][CH:22]=2)[CH2:27][CH2:26][NH:25]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1CC2=CN=C(C=C2CC1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gives (VIIb)
|
Name
|
|
Type
|
|
Smiles
|
C1NCCC2=CC=NC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |